2-(benzylthio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multistep chemical reactions, starting from basic building blocks to the final complex molecule. A typical route includes the reaction of cyanoacetamide derivatives with different reagents to afford polysubstituted thiophene derivatives, phenylmethylidene derivatives, and further functionalization to yield various heterocyclic compounds with potential bioactivity (Khalil, Sayed, & Raslan, 2012).
Molecular Structure Analysis
Studies on similar molecules, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, reveal detailed molecular structure characteristics through techniques like X-ray crystallography. These analyses provide insights into the molecular geometry, including bond lengths, angles, and spatial arrangement, offering a foundational understanding of the compound's reactivity and properties (Nayak et al., 2014).
Chemical Reactions and Properties
Reactivity studies of related acetamide derivatives highlight the versatility of these compounds in undergoing various chemical transformations. These include reactions with isothiocyanates, hydrazonyl chlorides, and active methylene reagents, leading to the formation of diverse heterocyclic frameworks with potential pharmacological activities (Khalil, Sayed, & Raslan, 2012).
Scientific Research Applications
Synthesis and Coordination Complexes
- Research has explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, noting their significant antioxidant activity. These compounds, including similar structures to the one , exhibit potential in the field of biochemistry and inorganic chemistry (Chkirate et al., 2019).
Crystal Structure and Computational Studies
- Studies on similar compounds have focused on their crystal structures and theoretical parameters, providing insights into the molecular architecture of such compounds. This is critical for understanding the potential biological and chemical applications of these molecules (Sebhaoui et al., 2020).
NMR Characterization
- NMR studies on novel 1,3,4-Oxadiazole derivatives containing benzimidazole moiety, which share structural similarities, have been conducted to determine their molecular structure and properties. This type of research is important for pharmaceutical and chemical applications (Li Ying-jun, 2012).
Computational and Pharmacological Evaluation
- Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have been done for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the medicinal and therapeutic potential of these compounds (Faheem, 2018).
In Silico Drug-likeness and Microbial Investigation
- Research into the drug-likeness properties and in vitro microbial activities of dihydropyrrolone conjugates related to 1,3,4-oxadiazole structures reveals their potential as antimicrobial agents. This signifies the compound's role in drug development and microbial research (Pandya et al., 2019).
Anti-Microbial Activities
- The synthesis of novel thiazole derivatives, incorporating elements similar to the compound , has demonstrated significant anti-bacterial and anti-fungal activities. This underscores the compound’s potential in developing new antimicrobial agents (Saravanan et al., 2010).
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDKXOXGLULXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.